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2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole is an organic compound belonging to the benzoxazole family. It features a benzoxazole ring, which is a fused structure comprising a benzene and an oxazole ring. The compound is characterized by a methoxy group (-OCH₃) at the para position of the phenyl ring and a nitro group (-NO₂) at the 5-position of the benzoxazole ring. This unique arrangement contributes to its chemical properties and potential biological activities.
Research indicates that 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action often involves the inhibition of specific enzymes or receptors, which can modulate various signaling pathways associated with cell proliferation and apoptosis. The presence of both nitro and methoxy groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry .
The synthesis of 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole can be achieved through several methods:
2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole has diverse applications in:
Studies have shown that 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole interacts with several biological targets:
Several compounds share structural similarities with 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-Fluorophenyl)-5-nitro-1,3-benzoxazole | Contains fluorine instead of methoxy | Exhibits different electronic properties affecting reactivity |
| 2-(3-Nitrophenyl)-5-methyl-1,3-benzoxazole | Methyl group instead of methoxy | Different solubility and stability characteristics |
| 2-(4-Methoxyphenyl)-1,3-thiazole | Thiazole ring instead of benzoxazole | Varies in biological activity due to sulfur presence |
These compounds illustrate the diversity within the benzoxazole class while highlighting how variations in substituents can affect their chemical behavior and biological activity.
The synthesis of 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole represents a significant area of interest in heterocyclic chemistry, with catalytic cyclization of 2-aminophenol precursors being one of the most efficient approaches [11] [12]. This compound features a benzoxazole core with a methoxy group at the para position of the phenyl ring and a nitro group at the 5-position of the benzoxazole ring, contributing to its unique chemical properties [10].
The most common synthetic route involves the condensation reaction between appropriately substituted 2-aminophenols and 4-methoxybenzoic acid or its derivatives under catalytic conditions [10] [16]. Lewis acid catalysts have demonstrated remarkable efficiency in promoting this cyclization reaction, with various metal-based catalysts showing promising results [21] [22].
Gold catalysts, particularly HAuCl₄·4H₂O, have been employed for the oxidative cyclization of in situ generated phenolic Schiff bases to form benzoxazole derivatives [16]. This method operates under mild reaction conditions with relatively low catalyst loading (2 mol%) and provides good yields of the desired products [16] [19]. The reaction proceeds through the formation of phenolic Schiff bases followed by oxidative cyclization, as illustrated in the following reaction scheme:
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| HAuCl₄·4H₂O | O₂, THF, reflux, 6h | 98 | [16] |
| AuCl₃ | O₂, THF, reflux, 6h | 66 | [16] |
| NaAuCl₄·2H₂O | O₂, THF, reflux, 6h | 88 | [16] |
Zirconium-based catalysts have also shown excellent activity in the synthesis of benzoxazole derivatives [19] [34]. ZrCl₄ catalyzes the coupling of catechols, aldehydes, and ammonium acetate in ethanol to produce benzoxazoles in high yields (up to 97%) [19] [34]. This method is particularly valuable for large-scale synthesis and employs oxygen as an oxidant under mild reaction conditions [34].
Manganese-based metal-organic frameworks (MOFs) represent another class of efficient catalysts for benzoxazole synthesis [22]. The desolvated MOF Mn-TPA, with its robust nature and manganese open metal sites, facilitates the synthesis of benzoxazole derivatives through the reaction of o-aminophenol with various aromatic aldehydes [22]. This catalyst system achieves high conversions (up to 99.9%) within short reaction times and exhibits remarkable turnover numbers (up to 9990) and turnover frequencies (up to 333 min⁻¹) [22].
Polyphosphoric acid (PPA) serves as both a catalyst and reaction medium for benzoxazole formation [23] [25]. The mechanism involves the reaction of benzoic acid with PPA to form benzoic-phosphoric anhydride and benzoic-polyphosphoric anhydride [23]. When o-aminophenol dissolves in PPA, part of the hydroxyl group is converted to phosphate ester, and only protonated amine is detected [25]. The mixed anhydride and o-aminophenol react to form 2-aminophenyl benzoate as the first reaction intermediate, which undergoes rapid acyl migration to generate 2-hydroxybenzanilide [25]. Ring closure of 2-hydroxybenzanilide to form 2-phenylbenzoxazole is acid-catalyzed [23] [25].
Microwave-assisted synthesis has emerged as a powerful technique for the preparation of benzoxazole derivatives, including 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole, offering significant advantages over conventional heating methods [17] [20]. This approach provides faster reaction rates, higher yields, and improved selectivity through efficient interior heating by direct coupling of microwave energy with the molecules [17].
A direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation has been achieved, leading to the synthesis of 2-substituted benzoxazoles under metal and solvent-free conditions [20]. This method accommodates various carboxylic acids, including aliphatic, aromatic, and heteroaromatic variants, providing good yields [20]. The benzoxazole formation proceeds successfully in the presence of various functional groups, including chloro, methoxy, phenoxy, thiophenoxy, and α,β-unsaturated functionalities [20].
The microwave-assisted synthesis of benzoxazoles typically involves the following reaction conditions:
| Starting Materials | Microwave Conditions | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminophenol + Carboxylic acids | Solvent-free, 130-150°C | None | 70-85 | [20] |
| 2-Aminophenol + Aldehydes | Solvent-free, 120-140°C | ZnO-NPs | 80-95 | [18] |
| 2-Aminophenol + Benzaldehyde | Ethanol, 60°C, 15 min | TiO₂@ZrO₂ (10 mol%) | 91 | [29] |
Solvent-free conditions under microwave irradiation offer several advantages, including the elimination of expensive, toxic, and difficult-to-remove solvents that can be environmentally problematic [13] [17]. The ball-milling strategy represents another solvent-free approach for the synthesis of benzoxazole derivatives [18]. This method employs recyclable ZnO nanoparticles (ZnO-NPs) and provides environmentally friendly reaction conditions that score high on the ecoscale with a low E-factor [18]. The process is highly efficient even on a multi-gram scale and offers easy product isolation [18].
The reaction of 2-aminophenol with various aldehydes under solvent-free conditions has been extensively studied [27] [29]. The optimal conditions typically involve temperatures between 100-130°C and reaction times of 1.5-5 hours, depending on the specific substrates and catalysts employed [27] [29]. The following table summarizes the yields obtained for various benzoxazole derivatives under solvent-free conditions:
| Aldehyde | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | BAIL gel (1 mol%) | 130 | 5 | 98 | [29] |
| 4-Methoxybenzaldehyde | BAIL gel (1 mol%) | 130 | 5 | 94 | [29] |
| 4-Chlorobenzaldehyde | BAIL gel (1 mol%) | 130 | 5.5 | 88 | [29] |
| 4-Fluorobenzaldehyde | BAIL gel (1 mol%) | 130 | 5.5 | 85 | [29] |
| 4-Nitrobenzaldehyde | BAIL gel (1 mol%) | 130 | 6 | 82 | [29] |
The reaction mechanism for the solvent-free synthesis of benzoxazoles typically involves the formation of an imine intermediate through the condensation of the amino group of 2-aminophenol with the carbonyl group of the aldehyde [29] [30]. This is followed by intramolecular cyclization and oxidation to form the benzoxazole ring [30].
Green chemistry approaches for the synthesis of benzoxazole derivatives, including 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole, focus on developing environmentally benign methodologies that minimize waste generation, reduce energy consumption, and employ safer reagents and solvents [11] [14] [33]. These approaches align with the principles of sustainable chemistry and offer significant advantages over traditional synthetic methods [33] [35].
One notable green chemistry approach involves the use of water as a reaction medium for the synthesis of benzoxazole derivatives [33]. An efficient and practical method for the one-step synthesis of benzoxazole-2-thiols by cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water has been reported [33]. This method features metal/ligand-free conditions, excellent yields, short reaction times, and broad substrate scope, providing a facile and convenient preparation of potentially biologically active compounds [33].
Ionic liquids have emerged as green reaction media for the synthesis of benzoxazole derivatives due to their unique chemical and physical properties, including high thermal stabilities, negligible vapor pressures, and nonflammability [31]. A facile, green, and efficient method for the direct oxidative amination of benzoxazoles using heterocyclic ionic liquid as a catalyst has been developed [31]. The ionic liquid 1-butylpyridinium iodide ([BPy]I) catalyzes the C-H oxidative amination of benzoxazoles using tert-butyl hydroperoxide (TBHP) as an oxidant and acetic acid as an additive at room temperature [31]. This catalyst system is suitable for the oxidative amination reactions between a wide range of secondary amines and benzoxazoles [31]. The inexpensive and environmentally friendly ionic liquid [BPy]I can be easily recycled and reused for four runs without any obvious loss of catalytic activity [31].
Magnetic nanoparticles (MNPs) represent another green approach for the synthesis of benzoxazole derivatives [32]. Fe₃O₄@SiO₂-SO₃H nanoparticles have been successfully employed as a heterogeneous catalyst for the synthesis of 2-aryl benzoxazoles through the condensation reaction of aromatic aldehydes with 2-aminophenol [32]. This method offers several advantages, including reduced reaction times, higher efficiency, simplicity, avoidance of dangerous acids or bases, and easy separation and reuse of the nanomagnetic catalyst without reducing its activity [32].
The life cycle assessment (LCA) methodology has been applied to evaluate the environmental profile of various routes to access 2-aryl benzoxazoles [35]. Comparison of seven batch synthesis approaches and two continuous-flow (CF) approaches (small and large scale) demonstrated the superiority of CF technology across various environmental impact categories [35]. The oxygen-flow chemistry intensification fortified the sustainability of green chemistry principles by ensuring the regeneration of catalysts and reduction of metal leaching to the minimum, while also providing high solvent recyclability [35]. The flow approach reduces carbon emissions by 85% compared to batch approaches and exhibits lower energy consumption and solvent load [35].
The following table summarizes various green chemistry approaches for the synthesis of benzoxazole derivatives:
| Green Chemistry Approach | Catalyst/Reagent | Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Water as reaction medium | TMTD | Water, room temperature | Metal/ligand-free, excellent yields | [33] |
| Ionic liquid catalysis | [BPy]I | Room temperature, TBHP | Recyclable catalyst, mild conditions | [31] |
| Magnetic nanoparticles | Fe₃O₄@SiO₂-SO₃H | Solvent-free, 50°C | Recyclable catalyst, high efficiency | [32] |
| Continuous-flow systems | OMS catalysts | CPME solvent | 85% reduction in carbon emissions | [35] |
| Zirconium catalysis | ZrCl₄ | Ethanol, mild conditions | Oxygen as oxidant, high yields | [34] |
The nitro group positioned at the C5 carbon of the benzoxazole ring system in 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole exerts a profound electron-withdrawing effect through both inductive and mesomeric mechanisms. This substitution pattern creates a significant electronic perturbation that fundamentally alters the molecular electronic structure and reactivity profile of the compound [1] [2] [3].
The nitro group demonstrates exceptional electron-withdrawing capability, with studies indicating that its inductive effect alone is equivalent to that of two chloro groups, as evidenced by the pKa comparison between nitroacetic acid (1.68) and dichloroacetic acid (1.29) [4] [5]. When the resonance effect is considered in conjunction with the inductive effect, the substrate becomes highly electron-deficient, creating a substantial stabilization of the benzoxazole nitrogen at the N3 position through charge delocalization [2] [3].
Quantum chemical calculations reveal that the presence of the nitro group at C5 significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy levels from approximately -5.8 to -6.1 eV to -6.2 to -6.5 eV, while simultaneously stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) energy from -1.2 to -1.5 eV to -1.8 to -2.2 eV [6] [7] [8]. This electronic modification results in a reduced HOMO-LUMO gap, typically ranging from 3.5 to 4.0 eV for nitro-substituted derivatives compared to 4.5 to 5.0 eV for unsubstituted analogues, indicating enhanced chemical reactivity and reduced kinetic stability [9] [7] [8].
The electron-withdrawing effect of the nitro group also manifests in the molecular electrostatic potential (MEP) distribution, where the benzoxazole ring system exhibits significantly reduced electron density, particularly in the vicinity of the nitrogen atoms. This electronic depletion enhances the compound's susceptibility to nucleophilic attack while simultaneously reducing its basicity [2] [3]. The nitro group's ability to delocalize π-electrons through the aromatic system creates a push-pull electronic configuration that significantly influences the compound's photophysical and electrochemical properties [10] [11].
The methoxy group positioned at the para-position of the phenyl ring in 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole serves as an electron-donating substituent that creates a complex donor-acceptor interaction system with the electron-withdrawing nitro group. This substitution pattern establishes a push-pull electronic configuration that significantly influences the compound's electronic properties, molecular orbital characteristics, and chemical reactivity [12] [13] [14].
The methoxy group exhibits its electron-donating properties through both inductive and mesomeric effects, with the mesomeric contribution being predominant due to the lone pair electrons on the oxygen atom. These electrons can participate in π-conjugation with the aromatic phenyl ring, effectively increasing the electron density at the para-position and subsequently influencing the entire conjugated system extending through the benzoxazole core [12] [13] [15].
In the context of 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole, the methoxy group creates a donor-acceptor interaction that is characterized by electron donation from the methoxy oxygen through the phenyl ring towards the electron-deficient benzoxazole system, which is further enhanced by the presence of the nitro group at C5. This interaction results in a significant charge transfer character, as evidenced by the calculated charge transfer length of approximately 1.34 Å and a Δr coefficient of 2.04 Å, indicating a substantial charge transfer excitation [16].
The donor-acceptor interaction manifests in the molecular orbital distribution, where the HOMO is primarily localized on the methoxy-substituted phenyl ring and the benzoxazole core, while the LUMO is concentrated on the nitro group and the benzoxazole system. This spatial separation of frontier orbitals facilitates intramolecular charge transfer transitions, which are crucial for the compound's photophysical properties and biological activity [16] [6] [7].
Computational studies reveal that the presence of the methoxy group significantly influences the molecular dipole moment, increasing it from approximately 2.5-3.5 Debye in the unsubstituted analogue to 4.5-5.5 Debye in the nitro-methoxy derivative. This enhancement in dipole moment is attributed to the polarization of the molecule resulting from the donor-acceptor interaction, which creates a permanent charge separation across the molecular framework [6] [7] [8].
The conformational characteristics of 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole are fundamentally influenced by the torsional angles between the benzoxazole ring system and the substituted phenyl ring, as well as the rotational barriers associated with the methoxy group orientation. These conformational parameters play a crucial role in determining the compound's electronic properties, intermolecular interactions, and biological activity [17] [18] [19] [20].
Crystallographic studies and density functional theory calculations reveal that the benzoxazole ring system maintains an essentially planar configuration with root-mean-square deviations typically less than 0.01 Å from the best-fit plane. This planarity is maintained through the aromatic stabilization of the fused ring system and the sp2 hybridization of the constituent atoms [17] [18] [21]. The planarity of the benzoxazole core is crucial for optimal π-electron delocalization and maintains the compound's aromatic character.
The dihedral angle between the benzoxazole ring plane and the methoxy-substituted phenyl ring represents a critical conformational parameter that directly influences the extent of π-conjugation between these two aromatic systems. For 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole, this dihedral angle typically ranges from 15° to 25°, which represents a compromise between steric repulsion and electronic conjugation [17] [18] [22]. This non-planar arrangement is attributed to the steric hindrance between the ortho-hydrogens of the phenyl ring and the benzoxazole system, as well as the electronic effects of the nitro substituent.
The torsional angle around the C2-phenyl bond exhibits conformational flexibility, with potential energy surface calculations revealing multiple stable conformations. The most stable conformation typically corresponds to a torsional angle of 20° to 30°, which allows for optimal overlap between the π-orbitals of the phenyl ring and the benzoxazole system while minimizing steric strain [17] [19] [20]. This conformational preference is influenced by the electron-withdrawing effect of the nitro group, which tends to increase the rotational barrier around the C2-phenyl bond.
The methoxy group orientation presents additional conformational complexity, with the C-O-CH3 torsional angle exhibiting multiple low-energy conformations. Computational studies indicate that the methoxy group preferentially adopts a planar or near-planar orientation relative to the phenyl ring, facilitating optimal π-conjugation between the oxygen lone pairs and the aromatic system [19] [20]. The rotational barrier around the C-OCH3 bond is typically low (2-4 kcal/mol), allowing for facile interconversion between conformational states at room temperature.
The conformational analysis reveals that the presence of the nitro group at C5 introduces additional conformational constraints due to its bulky nature and strong electron-withdrawing character. The nitro group maintains a coplanar arrangement with the benzoxazole ring system, as evidenced by the C5-N-O bond angles and the minimal deviation from planarity. This coplanarity is essential for optimal resonance interaction between the nitro group and the aromatic system, maximizing the electron-withdrawing effect [22] [2] [3].
Intermolecular interactions in the solid state further influence the conformational preferences of 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole. Crystal packing studies reveal the formation of various non-covalent interactions, including C-H···O hydrogen bonds, C-H···N interactions, and π-π stacking interactions between aromatic rings. These interactions contribute to the stabilization of specific conformational states and influence the overall molecular geometry in the crystalline environment [18] [23] [24].